Rizolex T

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

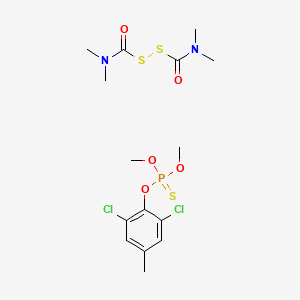

Rizolex-T is a fungicide widely used in agriculture to protect crops from soil-borne diseases. It contains two active ingredients : Rizolex-T is a fungicide widely used in agriculture to protect crops from soil-borne diseases. It contains two active ingredients: tolclofos-methyl and thiram . Tolclofos-methyl is a phospholipid biosynthesis inhibitor, while thiram is a dithiocarbamate fungicide. Together, they provide a broad spectrum of protection against various fungal pathogens, including Rhizoctonia solani, Sclerotium rolfsii, Pythium spp., and Fusarium spp. .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tolclofos-methyl is synthesized through a multi-step process involving the reaction of 2,6-dichloro-4-methylphenol with dimethyl phosphorochloridothioate. The reaction is typically carried out in the presence of a base such as sodium hydroxide, under controlled temperature conditions .

Thiram is produced by reacting carbon disulfide with dimethylamine, followed by oxidation with hydrogen peroxide. The reaction is conducted in an aqueous medium, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production of Rizolex-T involves the formulation of tolclofos-methyl and thiram into a wettable powder. The active ingredients are mixed with inert carriers and surfactants to ensure proper dispersion and adherence to seeds and soil .

Chemical Reactions Analysis

Types of Reactions

- Oxidation : Thiram can undergo oxidation to form disulfides and sulfoxides.

- Reduction : Tolclofos-methyl can be reduced to its corresponding thiophosphate.

- Substitution : Both tolclofos-methyl and thiram can participate in nucleophilic substitution reactions .

Common Reagents and Conditions

- Oxidizing Agents : Hydrogen peroxide, potassium permanganate.

- Reducing Agents : Sodium borohydride, lithium aluminum hydride.

- Solvents : Water, ethanol, acetone .

Major Products

- Oxidation of Thiram : Disulfides, sulfoxides.

- Reduction of Tolclofos-methyl : Thiophosphate derivatives .

Scientific Research Applications

Rizolex-T is extensively used in scientific research for its fungicidal properties. It is employed in studies related to plant pathology, soil health, and crop protection. The compound is also used in experiments to understand the mechanisms of fungal resistance and to develop integrated pest management strategies .

In biology, Rizolex-T is used to study the effects of fungicides on microbial communities and soil ecosystems. It helps in understanding the impact of chemical treatments on beneficial soil organisms and their interactions with plant roots .

In medicine, thiram, one of the active ingredients, is studied for its potential use in treating fungal infections in humans and animals .

Mechanism of Action

Tolclofos-methyl inhibits phospholipid biosynthesis in fungal cells, disrupting cell membrane integrity and leading to cell death. Thiram acts by inhibiting the activity of enzymes involved in the synthesis of essential cellular components, such as nucleic acids and proteins. Together, these mechanisms provide a synergistic effect, enhancing the overall fungicidal activity of Rizolex-T .

Comparison with Similar Compounds

Similar Compounds

- Amistar (Azoxystrobin) : A broad-spectrum fungicide with a different mode of action, targeting mitochondrial respiration.

- Moncut (Flutolanil) : Another fungicide used to control soil-borne diseases, but with a different chemical structure and mode of action .

Uniqueness

Rizolex-T’s combination of tolclofos-methyl and thiram provides a dual mode of action, making it highly effective against a wide range of fungal pathogens. This dual action reduces the likelihood of resistance development compared to fungicides with a single mode of action .

Biological Activity

Rizolex T, a fungicide primarily used for controlling soil-borne and foliar fungal diseases, exhibits significant biological activity against various pathogenic fungi. This article explores the compound's efficacy, mechanisms of action, and its interactions with biocontrol agents, supported by data tables and case studies.

Chemical Composition

This compound is composed mainly of:

- Active Ingredients : 0-(2,6-Dichloro-4-methylphenyl)-0,0-dimethyl phosphorothioate (20%) and Tetramethyl thiuram disulfide (30%).

- Formulation : Typically available as a 50% wettable powder.

This compound functions by inhibiting key metabolic processes in fungi, particularly affecting cell wall synthesis and disrupting cellular respiration. This leads to the inhibition of spore germination and mycelial growth.

In Vitro Studies

-

Growth Inhibition : this compound has demonstrated varying degrees of inhibitory effects on several pathogenic fungi, including Rhizoctonia solani, Fusarium oxysporum, and Acremonium strictum.

The above table summarizes the half-maximal inhibitory concentration (IC50) values derived from probit regression analysis, indicating the concentrations at which this compound inhibits fungal growth by 50% .

Pathogen IC50 (ppm) Growth Inhibition (%) R. solani 0.76 86.67 F. oxysporum 0.64 83.78 A. strictum 0.90 80.00 -

Antagonistic Activity : A study showed that combining this compound with biocontrol agents like Trichoderma harzianum significantly enhanced the inhibition of pathogenic fungi compared to using either treatment alone .

- At a concentration of 200 ppm, this compound combined with T. harzianum resulted in an inhibition rate of approximately:

- Fusarium oxysporum: 86.6%

- Fusarium proliferatum: 85%

- Acremonium strictum: 100%

- At a concentration of 200 ppm, this compound combined with T. harzianum resulted in an inhibition rate of approximately:

Field Studies

Field experiments have confirmed the efficacy of this compound in controlling damping-off diseases caused by Rhizoctonia solani in bean plants. The application of this compound significantly reduced disease incidence rates compared to untreated controls:

- Pre-emergence damping-off : Reduced by up to 87% at optimal concentrations.

- Post-emergence damping-off : Enhanced plant survival rates significantly .

Case Studies

- Case Study on Bean Plants : In a controlled study, bean plants treated with this compound showed a marked increase in total phenolic content, indicating enhanced plant defense mechanisms against fungal pathogens .

- Comparative Study : A comparison between this compound and other fungicides revealed that while this compound was effective, it was less potent than some newer biocontrol agents like Trichoderma viride, which exhibited superior antifungal activity due to higher enzyme production .

Properties

CAS No. |

142618-02-8 |

|---|---|

Molecular Formula |

C15H23Cl2N2O5PS3 |

Molecular Weight |

509.4 g/mol |

IUPAC Name |

(2,6-dichloro-4-methylphenoxy)-dimethoxy-sulfanylidene-λ5-phosphane;S-(dimethylcarbamoylsulfanyl) N,N-dimethylcarbamothioate |

InChI |

InChI=1S/C9H11Cl2O3PS.C6H12N2O2S2/c1-6-4-7(10)9(8(11)5-6)14-15(16,12-2)13-3;1-7(2)5(9)11-12-6(10)8(3)4/h4-5H,1-3H3;1-4H3 |

InChI Key |

JROCZDJMGLUVJV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)OP(=S)(OC)OC)Cl.CN(C)C(=O)SSC(=O)N(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.